molecular formula C25H21Cl2NO4 B13997048 Fmoc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Cat. No.: B13997048
M. Wt: 470.3 g/mol
InChI Key: GGYUNTWUTWYCGD-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the 3,4-dichlorobenzyl group adds unique chemical properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of the 3,4-Dichlorobenzyl Group: The protected amino acid is then subjected to a nucleophilic substitution reaction with 3,4-dichlorobenzyl chloride in the presence of a suitable base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Triethylamine, sodium carbonate, and other bases.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the compound.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The presence of the 3,4-dichlorobenzyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-amino-4-(2,4-dichlorophenyl)butyric acid
  • Fmoc-(s)-6,6,6-trifluoro-norleucine
  • Fmoc-DL-2-(3,4-dichlorobenzyl)-3-amino-propionic acid

Uniqueness

Fmoc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3,4-dichlorobenzyl group differentiates it from other similar compounds, providing unique reactivity and binding characteristics.

Properties

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

IUPAC Name

(2R)-2-[(3,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

GGYUNTWUTWYCGD-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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